molecular formula C21H15ClN2O B12586037 Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-80-0

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-

Katalognummer: B12586037
CAS-Nummer: 649739-80-0
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: BLUZOUGGQJQXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a quinoxaline ring system attached to a phenol group through a chlorophenyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with o-phenylenediamine to form 3-(3-chlorophenyl)quinoxaline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenol, 4-chloro-3-methyl-
  • Phenol, 4-[[3-(4-chlorophenyl)-2-quinoxalinyl]methyl]-

Uniqueness

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is unique due to the specific positioning of the chlorophenyl and quinoxaline groups, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

649739-80-0

Molekularformel

C21H15ClN2O

Molekulargewicht

346.8 g/mol

IUPAC-Name

4-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol

InChI

InChI=1S/C21H15ClN2O/c22-16-5-3-4-15(13-16)21-20(12-14-8-10-17(25)11-9-14)23-18-6-1-2-7-19(18)24-21/h1-11,13,25H,12H2

InChI-Schlüssel

BLUZOUGGQJQXIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.